Cas no 190729-08-9 (Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate)
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate
- SCHEMBL9060367
- ethyl 3-[4-(4-bromophenyl)phenyl]prop-2-enoate
- HH-0211
- ethyl (2E)-3-{4'-bromo-[1,1'-biphenyl]-4-yl}prop-2-enoate
- AKOS037653472
- MFCD26523302
- ethyl(2E)-3-{4'-bromo-[1,1'-biphenyl]-4-yl}prop-2-enoate
- 190729-08-9
- Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate
-
- MDL: MFCD26523302
- Inchi: 1S/C17H15BrO2/c1-2-20-17(19)12-5-13-3-6-14(7-4-13)15-8-10-16(18)11-9-15/h3-12H,2H2,1H3/b12-5+
- InChI Key: IKSZMNAOKDIORP-LFYBBSHMSA-N
- SMILES: BrC1C=CC(=CC=1)C1C=CC(/C=C/C(=O)OCC)=CC=1
Computed Properties
- Exact Mass: 330.02554g/mol
- Monoisotopic Mass: 330.02554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 26.3Ų
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR310302-1g |
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | 1g |
£250.00 | 2024-05-23 | ||
| TRC | E080980-250mg |
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | 250mg |
$ 410.00 | 2022-06-05 | ||
| TRC | E080980-500mg |
Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | 500mg |
$ 675.00 | 2022-06-05 | ||
| A2B Chem LLC | AI43258-1mg |
Ethyl (e)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI43258-5mg |
Ethyl (e)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI43258-10mg |
Ethyl (e)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| A2B Chem LLC | AI43258-500mg |
Ethyl (e)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | >95% | 500mg |
$392.00 | 2024-04-20 | |
| A2B Chem LLC | AI43258-1g |
Ethyl (e)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate |
190729-08-9 | >95% | 1g |
$540.00 | 2024-04-20 | |
| abcr | AB582628-500mg |
Ethyl 3-[4-(4-bromophenyl)phenyl]prop-2-enoate; . |
190729-08-9 | 500mg |
€315.00 | 2024-08-02 | ||
| abcr | AB582628-1g |
Ethyl 3-[4-(4-bromophenyl)phenyl]prop-2-enoate; . |
190729-08-9 | 1g |
€478.80 | 2024-08-02 |
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Suppliers
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate: A Comprehensive Overview
Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate, with the CAS number 190729-08-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a substituted phenyl group and an ethoxy ester moiety. The (E)-configuration of the double bond in the propenoate group plays a crucial role in determining its physical and chemical properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate in the development of advanced materials. Researchers have explored its use as a precursor for synthesizing functional polymers and organic semiconductors. The bromine atom in the 4-position of the phenyl ring introduces electronic effects that enhance the compound's reactivity and compatibility with other building blocks in polymer synthesis. This has led to its application in creating high-performance materials for electronic devices, such as organic light-emitting diodes (OLEDs) and flexible electronics.
The synthesis of Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate involves a multi-step process that typically begins with the bromination of an aromatic ring. This is followed by esterification and subsequent double bond formation through conjugation with the propenoate group. The stereochemistry of the double bond is carefully controlled during synthesis to ensure the desired (E)-configuration, which is critical for maintaining the compound's stability and reactivity.
One of the most promising applications of this compound lies in its role as an intermediate in drug discovery. The presence of a bromine atom makes it an attractive candidate for medicinal chemists seeking to develop bioactive molecules with specific pharmacokinetic properties. Recent research has focused on modifying the substituents on the phenyl ring to enhance bioavailability and target-specific activity, paving the way for potential therapeutic applications.
In addition to its chemical applications, Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate has shown promise in nanotechnology. Its ability to form self-assembled monolayers on various substrates has been explored for use in creating nanostructured surfaces with tailored properties. These surfaces can be employed in sensors, catalysis, and energy storage devices, offering new avenues for technological innovation.
The environmental impact of Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-enoate has also been a topic of recent research. Studies have examined its biodegradability and toxicity under different conditions, with findings suggesting that it poses minimal risk to aquatic ecosystems when used responsibly. This aligns with growing industry trends toward sustainable chemistry practices and green manufacturing.
In conclusion, Ethyl (E)-3-4-(4-bromophenyl)phenylprop-2-en-oate is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with advancements in synthetic methods and material science, continues to unlock new possibilities for its use in cutting-edge technologies. As research into this compound progresses, it is expected to play an increasingly important role in shaping future innovations across various industries.
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